JZL195
Overview
Description
JZL195 is a potent inhibitor of both fatty acid amide hydrolase and monoacylglycerol lipase, the primary enzymes responsible for degrading the endocannabinoids anandamide and 2-arachidonoylglycerol . This compound has gained significant attention in scientific research due to its dual inhibitory action, which enhances the endocannabinoid system’s activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JZL195 involves the reaction of 4-nitrophenyl chloroformate with 4-(3-phenoxybenzyl)piperazine in the presence of a base . The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
JZL195 undergoes several types of chemical reactions, including:
Oxidation: The nitro group in this compound can be reduced to an amine group under specific conditions.
Substitution: The ester linkage in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products
Reduction: The major product of the reduction of this compound is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used in the substitution reaction.
Scientific Research Applications
JZL195 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the inhibition of fatty acid amide hydrolase and monoacylglycerol lipase.
Biology: Employed in research to understand the role of endocannabinoids in various physiological processes.
Industry: Utilized in the development of new pharmacological agents targeting the endocannabinoid system.
Mechanism of Action
JZL195 exerts its effects by inhibiting the enzymes fatty acid amide hydrolase and monoacylglycerol lipase . These enzymes are responsible for the degradation of the endocannabinoids anandamide and 2-arachidonoylglycerol. By inhibiting these enzymes, this compound increases the levels of these endocannabinoids, enhancing their physiological effects. The molecular targets of this compound include the active sites of fatty acid amide hydrolase and monoacylglycerol lipase, where it binds and prevents the enzymes from catalyzing the hydrolysis of endocannabinoids .
Comparison with Similar Compounds
Similar Compounds
JZL184: Another inhibitor of monoacylglycerol lipase but not fatty acid amide hydrolase.
URB597: A selective inhibitor of fatty acid amide hydrolase.
JNJ-42165279: A dual inhibitor similar to JZL195 but with different potency and selectivity profiles.
Uniqueness
This compound is unique due to its dual inhibitory action on both fatty acid amide hydrolase and monoacylglycerol lipase, making it a valuable tool in studying the endocannabinoid system . Its ability to simultaneously increase levels of anandamide and 2-arachidonoylglycerol provides a broader spectrum of physiological effects compared to compounds that inhibit only one of these enzymes.
Biological Activity
JZL195 is a dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are key enzymes in the degradation of endocannabinoids, specifically anandamide (AEA) and 2-arachidonoylglycerol (2-AG). This compound has garnered attention for its potential therapeutic applications, particularly in pain management and neuroprotection.
This compound's primary action involves the inhibition of FAAH and MAGL, leading to increased levels of AEA and 2-AG in the central nervous system. The compound has demonstrated high potency, with IC50 values of approximately 2 nM for FAAH and 4 nM for MAGL . By elevating these endocannabinoids, this compound modulates various physiological processes, including pain perception, mood regulation, and neuroprotection.
Pain Modulation
Anti-Allodynic Efficacy: this compound has been shown to provide significant anti-allodynic effects in models of neuropathic pain. In studies involving chronic constriction injury (CCI) models, this compound produced a dose-dependent reduction in mechanical and cold allodynia. The effective doses for mechanical pain thresholds (PWT) were reported with an ED50 of approximately 2.1 mg/kg, while for acetone-induced responses, it was about 1.5 mg/kg .
Comparison with Other Cannabinoids: this compound exhibited greater anti-allodynic efficacy compared to selective FAAH or MAGL inhibitors. Notably, the side effects associated with this compound occurred at doses significantly higher than those required for therapeutic effects, indicating a favorable therapeutic window .
Behavioral Effects
This compound's effects on locomotor activity have been studied extensively. In rodent models, it was observed that this compound increased endocannabinoid levels in various brain regions, including the nucleus accumbens and prefrontal cortex. Interestingly, elevated levels of 2-AG were inversely correlated with motor activity in treated animals, suggesting that higher endocannabinoid levels may be associated with reduced locomotor activity .
Cognitive Impact: While this compound has shown promise in pain modulation, it also has implications for cognitive function. Studies indicate that this compound can impair short-term memory in mice under certain conditions . This highlights the need for careful consideration of cognitive side effects when evaluating its therapeutic potential.
Cardiovascular Effects
Recent research has explored the cardiovascular implications of this compound administration. In spontaneously hypertensive rats (SHR), chronic administration of this compound resulted in a dose-dependent decrease in blood pressure parameters. Specifically, systolic blood pressure (SBP) and mean blood pressure (MBP) were significantly reduced over a two-week treatment period . These findings suggest potential benefits for managing hypertension through modulation of endocannabinoid signaling.
Summary of Key Findings
Parameter | This compound Effect | ED50 Values |
---|---|---|
Mechanical Allodynia | Significant reduction | 2.1 mg/kg |
Acetone Responses | Significant reduction | 1.5 mg/kg |
Side Effects | Higher doses required than therapeutic | N/A |
Cognitive Impact | Impairs short-term memory | N/A |
Blood Pressure | Decreases SBP and MBP in SHR | N/A |
Case Studies
- Neuropathic Pain Management: In a controlled study using CCI models, this compound was administered to evaluate its efficacy against neuropathic pain. Results indicated significant reductions in both mechanical and cold allodynia compared to vehicle controls.
- Cognitive Function Assessment: A separate study assessed the cognitive effects of this compound through maze tests in mice. Results indicated impaired performance correlating with increased doses of this compound.
- Hypertension Study: Chronic administration studies on SHR revealed that this compound effectively reduced hypertension markers without significantly affecting normotensive controls.
Properties
IUPAC Name |
(4-nitrophenyl) 4-[(3-phenoxyphenyl)methyl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5/c28-24(32-22-11-9-20(10-12-22)27(29)30)26-15-13-25(14-16-26)18-19-5-4-8-23(17-19)31-21-6-2-1-3-7-21/h1-12,17H,13-16,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYRAEKLMNDRFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401029877 | |
Record name | 4-Nitrophenyl 4-(3-phenoxybenzyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401029877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210004-12-8 | |
Record name | JZL-195 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1210004128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl 4-(3-phenoxybenzyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401029877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JZL-195 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP6P2HKJ54 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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